Oxalic acid;4-pyrrolidin-3-yloxypyrimidine
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Overview
Description
®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring through an oxygen atom. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-dibromobutane and ammonia.
Attachment to Pyrimidine Ring: The pyrrolidine intermediate is then reacted with a pyrimidine derivative, such as 4-chloropyrimidine, under basic conditions to form the desired ®-4-(Pyrrolidin-3-yloxy)pyrimidine.
Formation of Oxalate Salt: The final step involves the reaction of ®-4-(Pyrrolidin-3-yloxy)pyrimidine with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of ®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is unique due to its specific structural features, such as the position of the pyrrolidine ring on the pyrimidine ring and the presence of the oxalate salt. These features may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H13N3O5 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
oxalic acid;4-pyrrolidin-3-yloxypyrimidine |
InChI |
InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |
InChI Key |
MMHIEIYRIHLUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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